3-(4-(p-Tolyl)thiazol-2-yl)aniline

Catalog No.
S8011012
CAS No.
M.F
C16H14N2S
M. Wt
266.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-(p-Tolyl)thiazol-2-yl)aniline

Product Name

3-(4-(p-Tolyl)thiazol-2-yl)aniline

IUPAC Name

3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]aniline

Molecular Formula

C16H14N2S

Molecular Weight

266.4 g/mol

InChI

InChI=1S/C16H14N2S/c1-11-5-7-12(8-6-11)15-10-19-16(18-15)13-3-2-4-14(17)9-13/h2-10H,17H2,1H3

InChI Key

WJNAAOJYMHETMJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N

3-(4-(p-Tolyl)thiazol-2-yl)aniline is a heterocyclic compound characterized by the presence of a thiazole ring linked to an aniline moiety through a carbon atom. The chemical structure comprises a thiazole ring, which is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, and a p-tolyl group, which is a para-substituted toluene derivative. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

, including:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction can be achieved with sodium borohydride or lithium aluminum hydride, resulting in reduced thiazole derivatives.
  • Substitution Reactions: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, utilizing reagents like nitric acid or halogens.

These reactions demonstrate the compound's versatility in synthetic organic chemistry.

The biological activity of 3-(4-(p-Tolyl)thiazol-2-yl)aniline is notable, particularly in its potential therapeutic applications. Compounds containing thiazole rings are often associated with various biological effects, including:

  • Antimicrobial Activity: Thiazole derivatives have been reported to exhibit antibacterial and antifungal properties.
  • Antitumor Activity: Some studies suggest that this compound may inhibit cancer cell proliferation by interacting with specific molecular targets involved in tumor growth and metastasis .
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, possibly through enzyme inhibition related to inflammation processes.

The synthesis of 3-(4-(p-Tolyl)thiazol-2-yl)aniline typically involves several key steps:

  • Formation of the Thiazole Ring: A common method includes the reaction of p-tolylthiourea with α-bromoacetophenone under basic conditions to form the thiazole ring.
  • Introduction of Aniline Group: The thiazole intermediate is then reacted with aniline to yield the final product.
  • Reaction Conditions: Common solvents include ethanol or acetonitrile, with catalysts such as piperidine enhancing reaction efficiency.

In industrial settings, advanced techniques like microwave irradiation may be utilized to improve yields and reaction rates.

3-(4-(p-Tolyl)thiazol-2-yl)aniline has various applications across different fields:

  • Pharmaceuticals: Its potential as an antimicrobial and antitumor agent makes it valuable in drug development.
  • Agricultural Chemicals: Compounds with similar structures are often explored for use as pesticides or herbicides due to their biological activity.
  • Material Science: Thiazole derivatives are investigated for their properties in creating advanced materials .

Studies on the interactions of 3-(4-(p-Tolyl)thiazol-2-yl)aniline with biological targets reveal its mechanism of action:

  • Enzyme Inhibition: The thiazole ring can bind to active sites of enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Cell Signaling Modulation: The ability of the compound to donate and accept electrons affects cellular redox states, which can influence signaling pathways related to inflammation and cancer progression .

These interactions underline the compound's significance in medicinal chemistry.

Several compounds share structural similarities with 3-(4-(p-Tolyl)thiazol-2-yl)aniline. Here are some notable examples:

Compound NameStructureSimilarity
4-(p-Tolyl)thiazoleContains a thiazole ring but lacks the aniline moiety1.00
4-(2,4-Dimethylphenyl)thiazoleFeatures dimethyl substitutions on the phenyl ring0.92
4-(2,4,5-Trimethylphenyl)thiazoleContains multiple methyl groups on the phenyl ring0.92
3-(1,3-Thiazol-4-yl)anilineSimilar structure but differs in the position of substituents0.96

The uniqueness of 3-(4-(p-Tolyl)thiazol-2-yl)aniline lies in its specific arrangement of functional groups and its potential for diverse biological activities compared to these similar compounds.

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

266.08776963 g/mol

Monoisotopic Mass

266.08776963 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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